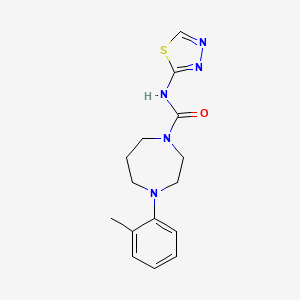
4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is known to have a unique chemical structure that makes it suitable for various applications in the field of medicine. In
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide have been studied extensively. The compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues and organs. It has also been shown to have anti-cancer effects, which can help prevent the growth and spread of cancer cells. Additionally, the compound has been shown to have neuroprotective effects, which can help protect the nervous system from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide in lab experiments is its unique chemical structure, which makes it suitable for various applications in the field of medicine. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential for various diseases.
Synthesis Methods
The synthesis of 4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-4'-methylacetophenone in the presence of a base. The resulting product is then reacted with 1,4-diazepane-1-carboxylic acid to yield the final product. This method has been optimized to ensure high yields of the compound.
Scientific Research Applications
4-(2-methylphenyl)-N-1,3,4-thiadiazol-2-yl-1,4-diazepane-1-carboxamide has been found to have potential therapeutic properties for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
4-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-5-2-3-6-13(12)19-7-4-8-20(10-9-19)15(21)17-14-18-16-11-22-14/h2-3,5-6,11H,4,7-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVANFRGRLMRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-{[4-phenyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}butan-1-amine](/img/structure/B5905681.png)
![N-{(1S)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylbutyl}acetamide](/img/structure/B5905685.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B5905692.png)
![1-[5-(1H-pyrazol-5-yl)-2-furyl]-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5905700.png)
![1-{[1-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}azepan-2-one](/img/structure/B5905711.png)
![N-cyclohexyl-2-(methoxymethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B5905724.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5905735.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)